REACTION_CXSMILES
|
FC(F)(C[CH2:18][CH2:19][N:20]1C(=O)C=CC1=O)C(F)(F)C(F)(C1C=CC=CC=1)C([O-])=O.[C:28](=O)([O:36][C:37]1[CH:42]=CC=CN=1)[O:29][C:30]1[CH:35]=CC=CN=1>C(Cl)Cl.CCOCC>[NH2:20][CH2:19][CH2:18][CH:28]([O:29][CH2:30][CH3:35])[O:36][CH2:37][CH3:42]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
pentafluorophenyl-6-maleimido-hexane-1-carboxylate
|
Quantity
|
981 mg
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(=O)[O-])(C1=CC=CC=C1)F)(F)F)(CCCN1C(C=CC1=O)=O)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC1=NC=CC=C1)(OC1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |